molecular formula C19H22N2O4 B236734 N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide

N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide

Cat. No. B236734
M. Wt: 342.4 g/mol
InChI Key: DAPHIDDDHZDNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It exhibits potential therapeutic applications in the treatment of various inflammatory diseases, cancer, and neurological disorders.

Mechanism of Action

N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide exerts its effects by binding to and activating adenosine A3 receptors, which are predominantly expressed in inflammatory cells, cancer cells, and neurons. Activation of these receptors leads to a cascade of intracellular signaling events, resulting in the modulation of various cellular processes, such as inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has been shown to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibiting the migration of inflammatory cells. It also induces apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. Furthermore, N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has been found to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has several advantages for lab experiments, such as its high potency and selectivity for adenosine A3 receptors, which allows for specific targeting of these receptors. However, it also has limitations, such as its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide research, such as exploring its potential therapeutic applications in other inflammatory diseases and neurological disorders. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide can also be used as a tool compound to study the role of adenosine A3 receptors in various cellular processes.

Synthesis Methods

N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide can be synthesized by following a multistep process involving the reaction of 3,5-dimethoxybenzoic acid with isobutyryl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenylacetonitrile to obtain the intermediate product, which is further treated with hydroxylamine hydrochloride to obtain N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide.

Scientific Research Applications

N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, such as rheumatoid arthritis, psoriasis, and asthma. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has been found to have neuroprotective effects and can potentially be used in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

3,5-dimethoxy-N-[4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H22N2O4/c1-12(2)18(22)20-14-5-7-15(8-6-14)21-19(23)13-9-16(24-3)11-17(10-13)25-4/h5-12H,1-4H3,(H,20,22)(H,21,23)

InChI Key

DAPHIDDDHZDNLX-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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